molecular formula C8H9NO2 B150793 Methyl 3-methylpyridine-2-carboxylate CAS No. 59718-84-2

Methyl 3-methylpyridine-2-carboxylate

Cat. No.: B150793
CAS No.: 59718-84-2
M. Wt: 151.16 g/mol
InChI Key: CCQFKEITVOTHIW-UHFFFAOYSA-N
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Description

Methyl 3-methylpyridine-2-carboxylate, also known as 3-methylpicolinic acid methyl ester, is an organic compound with the molecular formula C8H9NO2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylpyridine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processing, which allows for better control over reaction conditions and higher yields. This method can superheat solvents above their boiling points, enabling reactions at elevated temperatures that are not feasible in batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methylpyridine-2-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 3-methylpyridine-2-carboxylic acid.

    Reduction: 3-methylpyridine-2-carbinol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Methyl 3-methylpyridine-2-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer treatment. Its derivatives have shown promising antitumor activity against multiple cancer cell lines, including triple-negative breast cancer (TNBC) cells .

2. Antimicrobial Activity

  • Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM.

3. Agrochemical Applications

  • The compound is also used in the production of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture.

4. Coordination Chemistry

  • In coordination chemistry, this compound serves as a ligand, aiding in the study of enzyme mechanisms and metal complex formation .

The biological activity of this compound has been extensively studied:

Anticancer Activity

Research has highlighted its potential in cancer therapy:

Cell LineGI50 (µM)Effect on Non-Tumorigenic Cells
MDA-MB-231 (TNBC)13Minimal Effect
MDA-MB-468 (TNBC)Not reportedMinimal Effect
MCF-12A (Non-tumorigenic)Not applicableNot affected

In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in tumor cells .

Antimicrobial Activity

The compound's antimicrobial properties are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These findings indicate its potential as an antimicrobial agent in clinical applications.

Case Studies

1. In Vivo Studies

  • An in ovo CAM model was used to assess the tumor size reduction capabilities of this compound derivatives. Results indicated significant tumor size reduction compared to controls, showcasing effective antitumor activity .

2. Bioconversion Studies

  • Research involving the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. MAK1 revealed that certain derivatives could be transformed into more biologically active forms, enhancing their therapeutic potential .

Mechanism of Action

The mechanism of action of methyl 3-methylpyridine-2-carboxylate depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine-2-carboxylic acid: The parent acid of methyl 3-methylpyridine-2-carboxylate.

    Methyl 6-methylpyridine-3-carboxylate: A structural isomer with different substitution patterns on the pyridine ring.

    3-Methylpyridine: A simpler derivative without the ester functional group.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its parent acid and other derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Biological Activity

Methyl 3-methylpyridine-2-carboxylate (also known as 3-methyl-2-pyridinecarboxylic acid methyl ester) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, synthesis methods, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C8H9NO2C_8H_9NO_2 and a molecular weight of approximately 153.16 g/mol. The compound features a pyridine ring, which is known for its biological activity due to the presence of nitrogen in the aromatic system, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that various derivatives of pyridine carboxylates, including this compound, were effective against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The zones of inhibition observed were comparable to standard antibiotics, suggesting potential therapeutic applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitrogen atom in the pyridine ring plays a crucial role in receptor binding and enzyme inhibition. For instance, studies on related compounds indicate that they may act as inhibitors of key bacterial enzymes, potentially disrupting bacterial cell wall synthesis or metabolic pathways .

Synthesis Methods

Various synthetic routes have been explored for producing this compound. Common methods include:

  • Cycloaddition Reactions : Employing oximinosulfonates in regioselective cycloadditions.
  • Alkylation Reactions : Utilizing alkyl halides in the presence of bases to introduce the methyl group onto the pyridine ring .

Table of Biological Activities

Activity Type Compound Target Organism/Cell Line Effect Reference
AntimicrobialThis compoundGram-positive/Gram-negative bacteriaSignificant inhibition
AntitumorRelated pyridine derivativeMDA-MB-231 TNBC cellsGrowth inhibition (GI50 = 13 µM)
Enzyme InhibitionPyridine derivativesBacterial enzymes (e.g., LpxC)Competitive inhibition observed

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-methylpyridine-2-carboxylate with high diastereoselectivity?

  • A diastereoselective synthesis approach involves using methyl (2R*,3R*)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates as intermediates. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to favor the desired stereochemistry. For example, using polar aprotic solvents like DMF at controlled temperatures (60–80°C) enhances selectivity. Post-synthesis purification via column chromatography or recrystallization improves yield .
  • Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using X-ray crystallography or NMR-based NOE experiments.

Q. How can crystallographic data for this compound derivatives be accurately refined?

  • The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. For high-resolution data, employ twin refinement in SHELXL to address twinning issues. Use programs like APEX2 for data collection and SAINTPlus for integration, ensuring proper scaling and absorption corrections .
  • Data Contradiction Analysis : If residual electron density peaks persist after refinement, check for disordered solvent molecules or partial occupancy of atoms. Validate using the R-factor convergence and goodness-of-fit (GoF) metrics .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • FT-IR and Raman Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations).
  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry and detect diastereomers via splitting patterns (e.g., coupling constants in NOESY).
  • Elemental Analysis : Validate purity (>95%) and molecular formula consistency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for pyridine-carboxylate coordination complexes?

  • For copper(II) or cobalt(II) complexes, employ density functional theory (DFT) to model electronic structures and compare calculated vibrational spectra (IR/Raman) with experimental data. Use software like Gaussian or ORCA to predict ligand field stabilization energies and spin states .
  • Case Study : Discrepancies in magnetic susceptibility data for cobalt complexes can arise from spin-orbit coupling effects, which DFT+U methods can address .

Q. What strategies optimize the stability of this compound in hygroscopic intermediates?

  • Store intermediates under inert atmospheres (N₂/Ar) with molecular sieves. For moisture-sensitive steps, use anhydrous solvents (e.g., THF, CH₂Cl₂) and low-temperature (−20°C) quenching. Monitor degradation via HPLC-MS .
  • Experimental Design : Conduct stability studies under varying pH, humidity, and temperature to identify degradation pathways.

Q. How do ring-puckering dynamics influence the reactivity of pyrrolidine-fused pyridine-carboxylates?

  • Apply Cremer-Pople puckering parameters to quantify non-planarity in five-membered rings. Use X-ray data to calculate puckering amplitudes (q) and phase angles (φ). For example, a q > 0.5 Å indicates significant puckering, which may sterically hinder nucleophilic attacks .
  • Data Analysis : Correlate puckering metrics with reaction rates in SN2 or cycloaddition reactions to establish structure-reactivity relationships .

Q. Methodological Resources

  • Crystallography Tools :

    ProgramApplicationReference
    SHELXLRefinement of small molecules
    ORTEP-3Thermal ellipsoid plotting
    WinGXCrystallographic data suite
  • Spectroscopic Data :

    TechniqueKey Peaks for this compound
    ¹H NMRδ 2.5–3.0 (CH₃), δ 8.0–8.5 (pyridine-H)
    IR1705 cm⁻¹ (ester C=O), 1580 cm⁻¹ (C=N)

Q. Key Challenges and Solutions

  • Stereochemical Ambiguity : Use chiral stationary phases in HPLC or compare experimental circular dichroism (CD) spectra with DFT-simulated spectra .
  • Low Crystallinity : Seed crystallization with microcrystalline templates or employ solvent vapor diffusion techniques .

Properties

IUPAC Name

methyl 3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFKEITVOTHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483064
Record name Methyl 3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59718-84-2
Record name Methyl 3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methylpyridine-2-carboxylate
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Synthesis routes and methods

Procedure details

Heat a mixture of 3-methylpicolinic acid (1.0 g, 7.3 mmol), potassium carbonate (4.1 g, 29.7 mmol), and iodomethane (4.4 g, 31.0 mmol) in acetone (35 mL) overnight under reflux. Filter, wash the residue with EtOAc, and concentrate in vacuo. Pass through a short plug of silica gel eluting with hexane/EtOAc (1:1) to provide 2-methoxycarbonyl-3-methylpyridine as a pale yellow liquid (630 mg, 57%). To a solution of 2-methoxycarbonyl-3-methylpyridine in anhydrous THF (10 mL) at 0° C., add with stirring a solution of 1M lithium aluminum hydride in THF (5 mL, 5 mmol), and continue stirring for 30 min at 0° C. Allow the mixture to warm to ambient temperature and quench cautiously with 0.5M aqueous NaOH. Heat the mixture at 60° C. for 40 min, cool to ambient temperature, extract with EtOAc, dry over anhydrous Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (4:3) to give the desired intermediate (90 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Methyl 3-methylpyridine-2-carboxylate
Methyl 3-methylpyridine-2-carboxylate
Methyl 3-methylpyridine-2-carboxylate
Methyl 3-methylpyridine-2-carboxylate
Methyl 3-methylpyridine-2-carboxylate
Methyl 3-methylpyridine-2-carboxylate

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